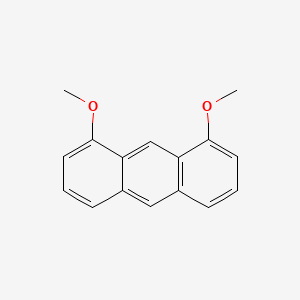
1,8-Dimethoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2. . The compound is characterized by two methoxy groups attached to the 1 and 8 positions of the anthracene ring, which influence its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dimethoxyanthracene can be synthesized through several methods. One common approach involves the bromination of 1,8-dihydroxyanthraquinone to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by the replacement of bromo substituents with methoxy groups using copper(I) catalysis . Another method involves the direct methylation of 1,8-dihydroxyanthracene using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as Friedel-Crafts acetylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts reactions typically use acetyl chloride and aluminum chloride as catalysts.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Acetylated anthracene derivatives.
Applications De Recherche Scientifique
1,8-Dimethoxyanthracene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,8-dimethoxyanthracene in biological systems involves the upregulation of the tumor suppressor protein p53, leading to apoptosis in cancer cells. The compound interacts with molecular targets such as MDM2, an E3 ligase that mediates the ubiquitination and degradation of p53 . By inhibiting MDM2, this compound stabilizes p53, allowing it to exert its tumor-suppressive effects.
Comparaison Avec Des Composés Similaires
1,8-Dimethoxyanthracene can be compared with other anthracene derivatives such as:
1,4-Dimethoxyanthracene: Similar in structure but with methoxy groups at the 1 and 4 positions, leading to different reactivity and photophysical properties.
9,10-Dimethoxyanthracene: Methoxy groups at the 9 and 10 positions, often used in the synthesis of molecular electronics.
Anthraquinone Derivatives: Compounds like 1,8-dihydroxyanthraquinone, which serve as precursors for the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
16294-34-1 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1,8-dimethoxyanthracene |
InChI |
InChI=1S/C16H14O2/c1-17-15-7-3-5-11-9-12-6-4-8-16(18-2)14(12)10-13(11)15/h3-10H,1-2H3 |
Clé InChI |
DGPCGFGGWGRHNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



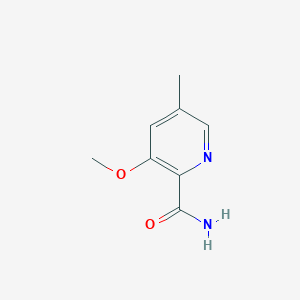
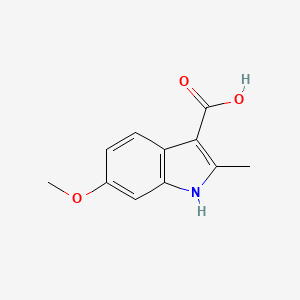
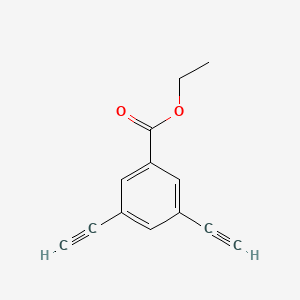
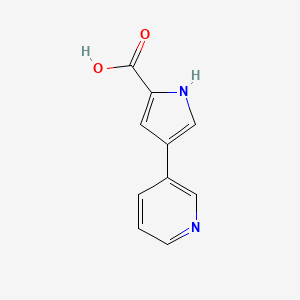
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
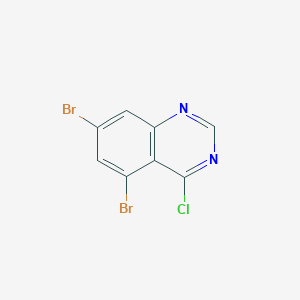
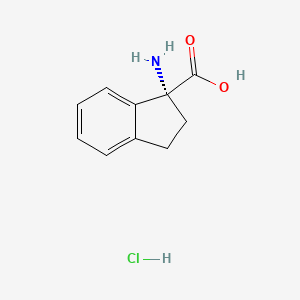
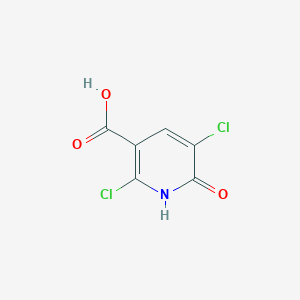
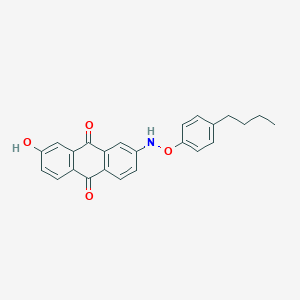
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
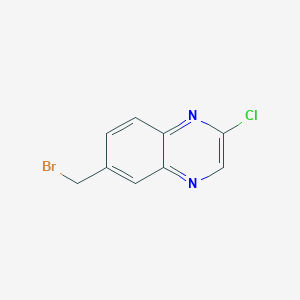
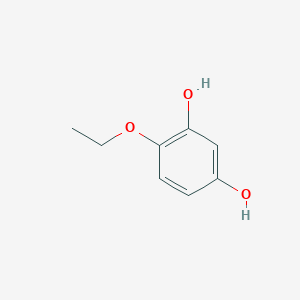
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
